molecular formula C11H12O B14312838 1H-Indene, 3-methoxy-1-methyl- CAS No. 110808-70-3

1H-Indene, 3-methoxy-1-methyl-

Cat. No.: B14312838
CAS No.: 110808-70-3
M. Wt: 160.21 g/mol
InChI Key: JQUDOQURNCFNOY-UHFFFAOYSA-N
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Description

Significance of the Indene (B144670) Scaffold in Contemporary Chemical Sciences

The indene framework, a bicyclic system featuring a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurrence in a variety of biologically active compounds and its capacity to serve as a versatile template for drug design. The structural rigidity and varied substitution possibilities of the indene core allow for detailed exploration of structure-activity relationships (SAR), which is crucial for the rational design of new therapeutic agents. researchgate.net

Indene and its saturated analogue, indane, form the structural basis for several established pharmaceuticals, including the anti-inflammatory drug Sulindac and the Alzheimer's medication Donepezil. researchgate.net Furthermore, the scaffold is a key component in numerous investigational compounds with a wide range of potential applications, such as anticancer, neuroprotective, and anti-inflammatory agents. researchgate.net For example, arylidene indanone derivatives, which incorporate the indene skeleton, have been explored as cholinesterase inhibitors for Alzheimer's disease treatment, tubulin depolymerizing agents for cancer therapy, and as antimalarial compounds. researchgate.netrsc.org The indene motif is also being investigated in agriculture, with some derivatives showing promise as next-generation fungicides by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). scilit.com The synthetic accessibility and the potential for diverse chemical modifications, while sometimes complex, make the indene scaffold a subject of continuous interest in drug discovery and materials science. acs.orgsolubilityofthings.com

Overview of Methoxy (B1213986) and Methyl Substituted Indenes as Key Structural Motifs

The introduction of methoxy (–OCH₃) and methyl (–CH₃) groups onto the indene framework significantly influences the molecule's chemical properties and reactivity. These substituents are commonly incorporated into indene derivatives to fine-tune their electronic and steric characteristics, which in turn affects their biological activity and synthetic utility.

Methoxy groups, being electron-donating, can alter the reactivity of the aromatic ring and participate in directing the outcomes of synthetic reactions. For instance, in gold-catalyzed tandem reactions to form indenes, the position of a methoxy group on a precursor's aromatic ring can direct the cyclization to specific positions, influencing the isomeric ratio of the final products. unifi.it Similarly, iron(III) chloride has been used to catalyze the cyclization of specific acetals to yield 1-methoxy-2-alkyl-1H-indenes. organic-chemistry.org

Methyl groups, while less electronically influential than methoxy groups, provide steric bulk that can affect molecular interactions and reaction pathways. Both substituents are frequently found in indene derivatives designed for specific biological targets. Researchers have synthesized and evaluated various methoxy- and methyl-substituted indenes as, for example, potential retinoic acid receptor α agonists. mdpi.com The strategic placement of these groups is a common tactic in medicinal chemistry to optimize a compound's fit into a biological receptor's binding pocket. beilstein-archives.org

Research Trajectories and Academic Relevance of 1H-Indene, 3-methoxy-1-methyl-

The specific compound 1H-Indene, 3-methoxy-1-methyl- has been a subject of academic study, particularly concerning its synthesis and reactivity. Research has focused on the generation of related isomers, such as 3-methoxy-3a-methyl-3aH-indene. rsc.org This particular isomer is noteworthy as the first isolated derivative of 3aH-indene. Studies have shown that it is susceptible to air oxidation and readily undergoes rearrangement to the more stable 1H-indene form, which is the subject of this article. rsc.org

This inherent reactivity and the potential for cycloaddition reactions make these compounds valuable for mechanistic studies in organic chemistry. rsc.org The synthesis of 1H-Indene, 3-methoxy-1-methyl- and its isomers often involves multi-step processes starting from materials like indan-1-one, proceeding through steps such as Birch reduction, methylation, and O-methylation. rsc.org The investigation of such molecules contributes to a deeper understanding of reaction mechanisms, molecular rearrangements, and the synthesis of complex, functionalized carbocycles.

Below is a table summarizing the key properties of 1H-Indene, 3-methoxy-1-methyl-.

PropertyValue
Molecular Formula C₁₁H₁₂O
IUPAC Name 3-methoxy-1-methyl-1H-indene
CAS Number 2753054 (CID)
Molecular Weight 160.21 g/mol
Structure A bicyclic aromatic hydrocarbon (indene) with a methoxy group at position 3 and a methyl group at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110808-70-3

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-methoxy-1-methyl-1H-indene

InChI

InChI=1S/C11H12O/c1-8-7-11(12-2)10-6-4-3-5-9(8)10/h3-8H,1-2H3

InChI Key

JQUDOQURNCFNOY-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C2=CC=CC=C12)OC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformative Pathways of 1h Indene, 3 Methoxy 1 Methyl

Mechanistic Studies of Indene (B144670) Ring Formation

The construction of the indene skeleton can be achieved through several strategic approaches, with radical and cationic pathways being prominent. These methods leverage different reactive intermediates to achieve the desired cyclization.

Radical Cascade and Controlled Radical Ring-Closure Processes

Radical cascade reactions provide an efficient route to complex molecular architectures, including the indene framework, by forming multiple bonds in a single, controlled sequence. nih.gov These reactions are often initiated by the generation of a radical species which then undergoes a series of intramolecular cyclizations and other transformations. acs.org

A notable strategy involves the metalloradical activation of o-cinnamyl N-tosylhydrazones. This method utilizes a Co(III)-carbene radical intermediate, which undergoes a controlled radical ring-closure to form an indanyl/benzyl (B1604629) radical. researchgate.net Subsequent elimination via a 1,2-hydrogen transfer regenerates the catalyst and yields the final 1H-indene product. researchgate.net Computational studies, specifically DFT calculations, have been instrumental in elucidating this stepwise mechanism, confirming the formation of the Co(III)-carbene radical and the subsequent radical ring-closure. researchgate.net Experimental evidence from trapping experiments using agents like TEMPO further supports the involvement of these radical intermediates. researchgate.net

Resonance-stabilized radicals that feature indane and indene moieties demonstrate a reduced reactivity towards oxygen. nih.gov This characteristic is crucial as it prevents unwanted side reactions and allows for the desired cascade to proceed efficiently. The stability of these radical intermediates is influenced more by stereoelectronic effects than by steric hindrance. nih.gov

Below is a table summarizing key aspects of radical-mediated indene formation:

FeatureDescription
Initiation Generation of a radical species, often through metalloradical activation. researchgate.net
Propagation A cascade of intramolecular reactions, including radical ring-closure. acs.orgresearchgate.net
Key Intermediate Indanyl/benzyl radical. researchgate.net
Termination Product formation and catalyst regeneration, often via a hydrogen transfer step. researchgate.net
Influencing Factors Stereoelectronic effects play a significant role in the stability and reactivity of radical intermediates. nih.gov

Cationic Rearrangement and Isomerization Pathways

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, represent another fundamental pathway for the formation and isomerization of indene derivatives. msu.edu These reactions proceed through carbocation intermediates, which are prone to structural reorganization to form more stable species.

A tandem gold(I)-catalyzed propargyl Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers is an effective method for synthesizing functionalized indenes. unifi.it This process begins with a nih.govnih.gov-rearrangement to generate a gold-allene complex. unifi.it This intermediate then undergoes hydroarylation, which involves the disruption of the aromaticity of the aryl ring and is often the rate-determining step. unifi.it The regioselectivity of the ring closure is influenced by the substituents on the aromatic ring. For instance, with a m-methoxy substituted substrate, the ring closure predominantly occurs at the position para to the methoxy (B1213986) group. unifi.it

Iron(III) chloride can also catalyze the formation of indenes from N-benzylic sulfonamides and internal alkynes. organic-chemistry.org This reaction proceeds through the cleavage of the C-N bond to generate a benzyl cation intermediate, which then undergoes cyclization. organic-chemistry.org

The table below outlines the key features of cationic pathways to indenes:

FeatureDescription
Initiation Formation of a carbocation, often facilitated by a Lewis acid or a transition metal catalyst. unifi.itorganic-chemistry.org
Key Process Rearrangement of the carbon skeleton (e.g., Wagner-Meerwein) or intramolecular cyclization. msu.eduunifi.it
Intermediate Carbocationic species, with stability influencing the reaction pathway. msu.eduunifi.it
Regioselectivity Directed by the electronic effects of substituents on the aromatic ring. unifi.it
Catalysts Gold(I) complexes and Iron(III) chloride are effective catalysts for these transformations. unifi.itorganic-chemistry.org

Photochemical and Electron Transfer Processes Involving Indenes

Photochemistry and electron transfer reactions open up additional avenues for the synthesis and modification of indene systems. These methods often involve the generation of highly reactive radical ions.

Generation and Reactivity of Indene Radical Cations

Indene radical cations can be generated through photochemical processes or by chemical oxidation. rsc.orgrsc.org For example, charge-transfer excitation of complexes between indenes and anhydrides in polar solvents leads to the formation of indene radical cations. rsc.org Similarly, using pyrylium (B1242799) salts as photosensitizers or thermal oxidation with ferric chloride can also produce these radical cations. rsc.org

Once formed, indene radical cations are highly reactive. A common reaction is cyclobutadimerization. rsc.orgrsc.org The reactivity of these radical cations can be quenched by efficient electron donors, highlighting the electron transfer nature of these processes. rsc.org The stability and subsequent reactions of the indene cation are of interest in various fields, including astrochemistry, where radiative stabilization is a key process. aip.org

Nucleophilic Additions and Carbon-Carbon Bond Cleavage in Arylalkenes

The electron-deficient nature of the indene ring in certain derivatives makes it susceptible to nucleophilic attack. vulcanchem.com The reactivity of arylalkenes, including indenes, can be modulated by electron transfer processes. Photosensitized electron transfer reactions of indane derivatives can lead to cis-trans isomerization. cdnsciencepub.com In some cases, deprotonation from the radical cation can occur, which is a reversible process. cdnsciencepub.com

While C-C bond cleavage is a known reaction for some acyclic arylalkene radical cations, for cyclic systems like indanes, deprotonation can be a faster, competing process. cdnsciencepub.com The conformation of the bond relative to the singly occupied molecular orbital (SOMO) in the radical cation plays a crucial role in determining whether C-C bond cleavage or deprotonation occurs. cdnsciencepub.com In the case of indane radical cations, the SOMO is largely associated with the fused phenyl ring and is orthogonal to the benzylic carbon-carbon bond, which disfavors cleavage. cdnsciencepub.com

Electrophilic and Nucleophilic Modulations of the Indene System

The indene system possesses a dual reactivity, allowing for both electrophilic and nucleophilic modifications. The electron-rich double bond can react with electrophiles, while the aromatic ring can undergo electrophilic substitution. Conversely, the introduction of electron-withdrawing groups can render the indene core susceptible to nucleophilic attack. vulcanchem.com

The frontier molecular orbitals (HOMO and LUMO) dictate the sites of electrophilic and nucleophilic attack. The electron-donating methoxy group in 1H-Indene, 3-methoxy-1-methyl- would be expected to influence the electron density distribution in the molecule, thereby directing the regioselectivity of these reactions. The interplay between the electron-donating group and the inherent reactivity of the indene nucleus allows for a wide range of chemical transformations.

Investigation of Electrophilic Substitution Patterns

The indene ring system generally undergoes electrophilic substitution, with the electron-rich nature of the molecule dictating the sites of reaction. vulcanchem.com In 1H-Indene, 3-methoxy-1-methyl-, the 3-methoxy group is a powerful activating group, strongly directing electrophilic attack to the C2 position. This is due to the resonance donation of a lone pair from the oxygen atom, which creates a high electron density at the C2 carbon, making it highly nucleophilic. The methyl group at C1 provides a modest activating effect through hyperconjugation.

Electrophilic substitution on the benzene (B151609) portion of the indene core is also possible. The fused cyclopentene (B43876) ring acts as an electron-donating substituent, generally directing incoming electrophiles to the C4 and C6 positions. The presence of multiple electron-donating groups enhances the molecule's propensity to engage in electrophilic substitution reactions. cymitquimica.com

Table 1: Predicted Electrophilic Substitution Reactions of 1H-Indene, 3-methoxy-1-methyl-

Reaction TypeReagentPrimary ProductRegioselectivity
HalogenationBr₂ in CCl₄2-Bromo-1H-indene, 3-methoxy-1-methyl-Attack at C2 of the five-membered ring
NitrationHNO₃/H₂SO₄2-Nitro-1H-indene, 3-methoxy-1-methyl-Attack at C2 of the five-membered ring
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-Acetyl-1H-indene, 3-methoxy-1-methyl-Attack at C2 of the five-membered ring
Vilsmeier-Haack FormylationPOCl₃ / DMF3-methoxy-1-methyl-1H-indene-2-carbaldehydeAttack at C2 of the five-membered ring

This table presents predicted outcomes based on established principles of electrophilic substitution on enol ethers and activated aromatic systems.

Mechanisms of Nucleophilic Functionalization

Nucleophilic functionalization of 1H-Indene, 3-methoxy-1-methyl- is less direct than electrophilic substitution and typically requires activation of the indene system. The enol ether moiety is the key to this reactivity. Protonation or coordination of a Lewis acid to the methoxy oxygen atom makes the C2 position electrophilic and susceptible to attack by nucleophiles. This process is effectively a conjugate addition to an activated α,β-unsaturated system.

Another pathway for nucleophilic functionalization involves the formation of an indenyl anion. Deprotonation at the C1 position, if achievable, would generate a potent nucleophile that could react with various electrophiles. However, the presence of the methyl group at C1 makes this less likely than deprotonation of unsubstituted indene. Related 3-methoxy-3a-substituted-3aH-indenes, which are isomers, are known to be reactive intermediates in cycloaddition reactions, highlighting the potential for the activated indene skeleton to engage with nucleophilic or electrophilic partners. rsc.org

Table 2: Potential Nucleophilic Functionalization Pathways

Reaction TypeReagentsIntermediateProduct Type
Acid-Catalyzed AdditionNu-H (e.g., H₂O, ROH), H⁺ catalystOxonium ion intermediate1-methyl-indan-2-one (via hydrolysis) or 2-alkoxy-3-methoxy indane
Michael AdditionSoft nucleophiles (e.g., R₂CuLi), Lewis AcidActivated enone system2-Substituted-3-methoxy-1-methyl-2,3-dihydro-1H-indene
CycloadditionDienes/Dienophiles3-methoxy-1-methyl-1H-indene as diene or dienophileFused polycyclic systems

This table outlines potential reactions based on the known reactivity of enol ethers and related indene systems.

Oxidative and Reductive Transformations within Indene Architectures, including Epoxidation Reactions

The unsaturated five-membered ring of 1H-Indene, 3-methoxy-1-methyl- is the primary site for oxidative and reductive transformations.

Reductive Transformations: The C2-C3 double bond can be readily reduced through catalytic hydrogenation. This transformation typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. evitachem.com The reaction proceeds via syn-addition of hydrogen across the double bond, yielding the corresponding 3-methoxy-1-methyl-2,3-dihydro-1H-indene (an indane derivative). The stereochemical outcome at the C2 and C3 positions would be influenced by the steric hindrance imposed by the C1-methyl group. More potent reducing systems could potentially lead to the reduction of the aromatic ring, but this would require more forcing conditions. Recent studies have also shown that indene can participate in reductive functionalization reactions, indicating the double bond's susceptibility to reduction. acs.org

Oxidative Transformations: The electron-rich double bond is also susceptible to oxidation. A key oxidative transformation is epoxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 1a-methoxy-6b-methyl-1a,6b-dihydro-1H-indeno[1,2-b]oxirene. This reaction is a standard method for converting alkenes to epoxides. researchgate.net The stereochemistry of the epoxidation would likely be directed by the methyl group at C1, with the oxidant approaching from the less hindered face of the indene system.

Other oxidative reactions could include oxidative cleavage of the C2-C3 double bond using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). This would break open the five-membered ring, leading to a substituted benzene derivative with two carbonyl-containing side chains.

Table 3: Summary of Oxidative and Reductive Transformations

TransformationReagentsExpected Product
Reduction
Catalytic HydrogenationH₂, Pd/Ccis-3-Methoxy-1-methyl-2,3-dihydro-1H-indene
Oxidation
Epoxidationm-CPBA or other peroxy acids1a-Methoxy-6b-methyl-1a,6b-dihydro-1H-indeno[1,2-b]oxirene
Oxidative Cleavage1. O₃; 2. Zn/H₂O or (CH₃)₂SSubstituted benzene dicarbonyl compound

Computational and Theoretical Investigations of 1h Indene, 3 Methoxy 1 Methyl and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, Molecular Orbital Theory)

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic behavior in molecules. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory are central to these investigations, offering a balance between computational cost and accuracy for systems like substituted indenes.

The first step in the computational analysis of a molecule is typically the optimization of its molecular geometry to find the lowest energy conformation. For indene (B144670) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for this purpose. nih.govresearchgate.net These calculations determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For an analogue like 1H-indene, the optimization process would confirm the planarity of the fused ring system and the geometry of the substituents. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during these calculations. This provides a basis for understanding the molecule's properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Indene Analogue (Calculated at B3LYP/6-31G(d) level) (Note: This data is representative and not from a specific study on 1H-Indene, 3-methoxy-1-methyl-)

Parameter Bond Length (Å) Bond Angle (°)
C1-C2 1.51
C2-C3 1.36
C1-C7a 1.50
C3-C3a 1.45
C1-C-H (methyl) 109.5

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For a methoxy- and methyl-substituted indene, the electron-donating nature of the methoxy (B1213986) and methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of these orbitals across the molecule indicates the most probable sites for reaction. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Indene Analogues (Note: Values are hypothetical and for illustrative purposes)

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1H-Indene -5.80 -0.90 4.90
1-Methyl-1H-indene -5.65 -0.85 4.80
3-Methoxy-1H-indene -5.50 -0.80 4.70

| 1H-Indene, 3-methoxy-1-methyl- | -5.40 | -0.75 | 4.65 |

Computational chemistry is instrumental in mapping out the reaction pathways for chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energetic profile of a reaction can be constructed. acs.org For reactions involving indene derivatives, such as electrophilic additions or cycloadditions, DFT calculations can identify the transition state structures and their corresponding activation energies. nih.govacs.org

This analysis helps in understanding the reaction mechanism and predicting the feasibility and selectivity of a reaction. For example, in the formation of indene derivatives, computational studies can elucidate the favorability of different cyclization pathways. researchgate.netosti.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its different conformations and stereoisomers, plays a significant role in its chemical and biological activity.

For a molecule like 1H-Indene, 3-methoxy-1-methyl-, which contains a stereocenter at the C1 position, computational methods can be used to determine the relative stabilities of its different isomers. Calculations can predict the energy difference between enantiomers or diastereomers and can also model the energy barriers for their interconversion. This is particularly relevant for understanding the dynamic behavior of such molecules in different environments. nih.gov Conformational analysis of similar cyclic systems has been successfully performed using computational methods to predict the most stable arrangements of substituents. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.delibretexts.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.com

For 1H-Indene, 3-methoxy-1-methyl-, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the methoxy group and on the aromatic ring, particularly at positions ortho and para to the electron-donating groups. researchgate.netresearchgate.net This would suggest that these are the most likely sites for electrophilic attack.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1h Indene, 3 Methoxy 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for 1H-Indene, 3-methoxy-1-methyl- could be located.

No experimental 2D NMR data for 1H-Indene, 3-methoxy-1-methyl- could be found.

Mass Spectrometry (MS) Techniques

No HRMS data providing the precise molecular formula of 1H-Indene, 3-methoxy-1-methyl- is available in the searched literature.

No GC-MS analysis reports for 1H-Indene, 3-methoxy-1-methyl-, which would include retention times and mass fragmentation patterns, were discovered.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group and Chromophore Analysis

No experimental IR or UV-Vis spectra for 1H-Indene, 3-methoxy-1-methyl- are available to analyze its functional groups and chromophores.

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for 1H-Indene, 3-methoxy-1-methyl- is not publicly available, the analysis of closely related methoxy-substituted indene (B144670) derivatives illustrates the power of this technique. For instance, the crystal structure of a complex C2-symmetric zirconocene (B1252598) featuring methoxy-substituted indenyl ligands has been determined, providing valuable insights into the structural characteristics of such systems. researchgate.net The introduction of a methoxy (B1213986) group into an indenyl fragment can significantly influence the electronic properties and catalytic performance of the resulting metal complex. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Illustrative Crystallographic Data for a Methoxy-Substituted Indene Complex

The following table presents crystallographic data for a related compound, μ-(bis-[η5-6-tert-butyl-5-methoxy-2-methyl-4-tert-butylphenyl-1H-inden-1-yl]dimethylsilanediyl)dichlorozirconium(IV), showcasing the type of detailed structural information obtained from an X-ray diffraction study. researchgate.net

ParameterValue
Chemical FormulaC54H70Cl2O2SiZr
Formula Weight973.4 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.161(3)
b (Å)13.011(2)
c (Å)17.585(2)
β (°)111.45(1)
Volume (ų)5143.0(1)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.257

This data is for a related methoxy-substituted indenyl zirconocene complex and serves as an example of crystallographic data. researchgate.net

Such data provides the fundamental framework for understanding the steric and electronic properties of the molecule in the solid state. For 1H-Indene, 3-methoxy-1-methyl-, a similar analysis would definitively confirm the connectivity of the atoms and the relative stereochemistry of the methyl group at the chiral center.

Advanced Chromatographic Separation Techniques (e.g., for enantiomer separation)

Given that 1H-Indene, 3-methoxy-1-methyl- possesses a chiral center at the C1 position, it exists as a pair of enantiomers. The separation of these enantiomers is essential for studying their individual properties and is typically achieved using advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for this purpose. nih.gov

These techniques rely on the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector, which can interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to a difference in retention time for each enantiomer, allowing for their separation. nih.govnih.gov

Commonly used CSPs for the separation of a wide range of chiral molecules include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), cyclodextrins, and protein-based phases. nih.govchimia.ch The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.

Hypothetical Example of Enantiomeric Separation of 1H-Indene, 3-methoxy-1-methyl- by Chiral HPLC

The following table illustrates the type of data that would be obtained from the successful chiral HPLC separation of the enantiomers of 1H-Indene, 3-methoxy-1-methyl-.

ParameterValue
Chromatographic System
InstrumentHigh-Performance Liquid Chromatography (HPLC) System
Chiral Stationary Phase (CSP)Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA)
Column Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Compositionn-Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Separation Results
Retention Time (Enantiomer 1)8.52 min
Retention Time (Enantiomer 2)10.34 min
Resolution (Rs)2.1
Selectivity Factor (α)1.21

This table is a hypothetical representation of a chiral HPLC separation and is intended for illustrative purposes only.

In this hypothetical example, the two enantiomers are well-separated, as indicated by the different retention times and a good resolution value (Rs > 1.5 is generally considered baseline separation). The selectivity factor (α) indicates the degree of separation between the two peaks. Such a method would allow for both the analytical determination of the enantiomeric excess (ee) of a sample and the preparative isolation of the individual enantiomers for further study.

Derivatives, Analogues, and Structure Activity Relationship Studies of Indene Frameworks

Rational Design and Synthesis of Functionalized Indene (B144670) Derivatives

The synthesis of functionalized indene derivatives has been an area of active research, with numerous methods developed to introduce a variety of substituents onto the indene core. organic-chemistry.orgacs.orgrsc.orgbohrium.com These methods provide access to a wide array of indene-based compounds with potential applications in various fields.

Exploration of Diverse Substituent Effects on Indene Core Properties

The properties of the indene core can be significantly influenced by the nature and position of its substituents. unifi.itdoi.orgresearchgate.netacs.org Researchers have explored the effects of various functional groups on the electronic and steric characteristics of the indene system. For instance, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, while electron-withdrawing groups, like nitro or halogen groups, have the opposite effect. doi.orgresearchgate.net These changes in electron density can, in turn, affect the reactivity and physical properties of the indene derivative. acs.org

A study on the gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation of propargyl vinyl ethers to synthesize indenes demonstrated the influence of substituents on the aromatic ring. unifi.it Electron-donating groups on the aromatic ring were found to accelerate the reaction. unifi.it For example, substrates with m-methyl and m-methoxy substituents led to a mixture of isomers from ring closure at the ortho and para positions. unifi.it In the case of the m-methoxy-substituted compound, the reaction showed a preference for attack at the para position. unifi.it

SubstituentPositionEffect on Reaction RateIsomer Distribution (ortho:para)
m-Methylmeta-Mixture
m-MethoxymetaFaster14:86
m-Fluorometa-15:85

Table 1: Effect of Substituents on Gold-Catalyzed Indene Synthesis. unifi.it This table summarizes the influence of different substituents on the rate and regioselectivity of the gold-catalyzed synthesis of indene derivatives.

Development of Indene-Based Scaffolds for Chemical Probes and Ligands

The versatility of the indene scaffold has made it an attractive platform for the development of chemical probes and ligands for biological targets. rsc.orgnih.govacs.orgnih.gov By strategically functionalizing the indene core, researchers can design molecules that interact with specific proteins or other biomolecules.

For example, a series of novel indene derivatives were designed and synthesized as ligands for the serotonin (B10506) 5-HT6 receptor. rsc.org This work involved creating (Z)-arylmethylideneindenes and indenylsulfonamides, demonstrating the utility of the indene scaffold in medicinal chemistry. rsc.org Another study reported the discovery of indenylsulfonamides as potent 5-HT6 serotonin receptor agonists, highlighting the importance of the indene core in developing new therapeutic agents. nih.gov The structural modifications that enhanced the binding affinity were related to the nature of the indene core itself, the substitution on the aminoethyl side chain, and particularly the aryl(heteroaryl)sulfonyl group at the 5-position of the indene. nih.gov

Impact of Methoxy and Methyl Substituents on Indene Reactivity and Selectivity

The presence of methoxy and methyl substituents on the indene ring system has a profound impact on its chemical reactivity and the selectivity of its reactions. These groups influence the electronic and steric environment of the molecule, thereby directing the course of chemical transformations.

Positional Isomerism and its Influence on Chemical Behavior

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group on the carbon skeleton. uop.edu.pkunacademy.comlibretexts.org In the context of substituted indenes, the location of the methoxy and methyl groups can lead to distinct chemical behaviors. For instance, the electronic effects of a methoxy group differ depending on whether it is in the meta or para position relative to the reactive site. wikipedia.org

A study on the reactivity of radical cations of arylalkenes and alkanes investigated the effect of meta- and para-methoxy substitution. cdnsciencepub.com It was observed that the 3-methoxyphenyl (B12655295) derivative of indene (9) reacted differently from the 4-methoxyphenyl (B3050149) derivative (10) under photosensitized electron transfer conditions. cdnsciencepub.com The 3-methoxyphenyl derivative yielded anti-Markovnikov methanol (B129727) adducts, while the 4-methoxyphenyl derivative did not produce a significant amount of the one-to-one adduct. cdnsciencepub.com This highlights how positional isomerism can dictate reaction outcomes.

The concept of positional isomerism is also crucial in the context of more complex fused ring systems containing the indene moiety, such as dihydroindenofluorenes. acs.org These compounds can exist as five different positional isomers with varying phenyl linkages (para, meta, ortho) and ring bridge arrangements (syn, anti), each exhibiting unique electronic properties. acs.org

Electronic and Steric Contributions of Substituent Groups

Steric effects arise from the physical bulk of the substituent groups, which can hinder the approach of reactants to a particular site. cdnsciencepub.com The size of the methyl and methoxy groups can influence the regioselectivity of reactions by favoring attack at less sterically crowded positions.

A study investigating the substituent effect on the formation of arylindanes through the dimerization of ferulic acid and related compounds highlighted the importance of both electronic and steric factors. acs.org It was suggested that a para-substituent like a methoxy group promotes the formation of a benzylic cation and the subsequent coupling reaction, while a meta-substituent can accelerate the cyclization process. acs.org

SubstituentElectronic Effect (Inductive)Electronic Effect (Resonance)Steric Effect
Methoxy (-OCH3)Electron-withdrawingElectron-donatingModerate
Methyl (-CH3)Electron-donatingHyperconjugation (donating)Moderate

Table 2: General Electronic and Steric Contributions of Methoxy and Methyl Groups. viu.caca.gov This table provides a summary of the typical electronic and steric influences of methoxy and methyl substituents.

Structure-Reactivity and Structure-Property Correlations in Methoxy- and Methyl-Substituted Indene Systems

The relationship between the structure of a molecule and its reactivity or properties is a fundamental concept in chemistry. ucsb.edulibretexts.org For methoxy- and methyl-substituted indenes, these correlations can be used to predict their behavior in chemical reactions and their potential applications.

The Hammett equation is a well-established tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org It relates the reaction rate or equilibrium constant of a substituted derivative to that of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). libretexts.org Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. libretexts.org

For example, the σmeta value for a methoxy group is positive, reflecting its electron-withdrawing inductive effect, while the σpara value is negative, indicating its dominant electron-donating resonance effect. viu.ca The methyl group has negative σ values in both positions, consistent with its electron-donating nature. viu.ca These constants can be used to predict how these substituents will influence the rates of various reactions involving the indene system.

A study on the alkaline hydrolysis of substituted ethyl benzoates showed that electron-withdrawing groups like nitro increase the reaction rate, while electron-donating groups like methyl and methoxy decrease it. libretexts.org This is consistent with the stabilization or destabilization of the transition state by the substituents.

CompoundSubstituentPositionRelative Reactivity
Ethyl benzoate--1
Ethyl m-nitrobenzoatem-NO2metaIncreased
Ethyl p-nitrobenzoatep-NO2paraIncreased
Ethyl m-methylbenzoatem-CH3metaDecreased
Ethyl p-methylbenzoatep-CH3paraDecreased
Ethyl p-methoxybenzoatep-OCH3paraDecreased

Table 3: Relative Rates of Alkaline Hydrolysis of Substituted Ethyl Benzoates. libretexts.org This table illustrates the effect of different substituents on the reaction rate, providing a basis for understanding structure-reactivity correlations.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Methoxy and Methyl Substituted Indenes

Identification and Isolation from Biological Extracts (e.g., Plant Sources like Polygonum barbatum and Vitex agnus-castus)

Methoxy- and methyl-substituted indenes are part of a class of secondary metabolites found in the plant kingdom. Research into the chemical constituents of various plants has led to the isolation and characterization of several complex indene (B144670) derivatives.

Polygonum barbatum , commonly known as knotweed, has been a notable source of unique sesquiterpenes possessing an indene core. Spectroscopic analysis of extracts from the aerial parts of this plant has successfully identified several such compounds. nih.govresearchgate.net For instance, researchers have isolated and elucidated the structures of indene derivatives that feature methoxy (B1213986) and other alkyl groups. nih.gov While the specific compound 1H-Indene, 3-methoxy-1-methyl- has not been explicitly reported in the surveyed literature as being isolated from Polygonum barbatum, more complex derivatives containing a methoxy-substituted indene skeleton have been characterized. nih.govresearchgate.net

One such compound identified from Polygonum barbatum is (E)-6-acetoxy-7-methoxy-1-(2-methylpropylidene)-1H–indene-3-carboxylic acid . nih.govresearchgate.net The isolation process for these compounds typically involves extraction from the plant's aerial parts using a solvent like ethyl acetate, followed by chromatographic separation techniques to purify the individual molecules. researchgate.net The structural confirmation is then achieved through extensive spectroscopic analysis, including mass spectrometry, UV, IR, and 1D/2D-NMR spectroscopy. nih.gov

Vitex agnus-castus , also known as the chaste tree, is another plant that has been investigated for its chemical composition. Its fruits and leaves are known to contain a variety of secondary metabolites, including flavonoids, diterpenoids, and essential oils. nih.govresearchgate.net While studies have identified numerous compounds, including some with methoxy groups, the presence of 1H-Indene, 3-methoxy-1-methyl- or other simple indene derivatives has not been documented in the reviewed literature concerning this plant. nih.govresearchgate.net The phytochemical profile of Vitex agnus-castus appears to be dominated by other classes of compounds. nih.govresearchgate.net

Table 1: Methoxy-Substituted Indene Derivatives from Polygonum barbatum

Compound NamePlant SourceIsolated FromReference
(E)-6-acetoxy-7-methoxy-1-(2-methylpropylidene)-1H–indene-3-carboxylic acidPolygonum barbatumAerial Parts nih.gov
(E)-methyl 6-acetoxy-7-methoxy-1-(2-methylpropylidene)-1H-indene-3-carboxylatePolygonum barbatumAerial Parts researchgate.net

Detection in Other Biological Matrices and Metabolomic Investigations

Beyond terrestrial plants, indene derivatives have been noted in other biological contexts. For example, 8-Methoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione , a more complex indene-containing alkaloid, has been reported in organisms such as Oxandra xylopioides and Polyalthia stenopetala. nih.gov This highlights that the indene structural motif is not exclusive to the plant kingdom.

Metabolomic investigations are increasingly powerful tools for detecting a wide array of compounds in biological samples. acs.org These studies, often employing techniques like gas chromatography-mass spectrometry (GC-MS), can identify numerous metabolites, including volatile organic compounds. mdpi.com In a study on Vitex agnus-castus leaf extracts, GC-MS analysis identified a vast number of phytochemicals, one of which was 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . mdpi.com While this is not the specific methoxy-methyl indene of focus, it confirms the presence of the indene skeleton within the metabolic profile of this plant genus. Such comprehensive screening methods hold the potential for identifying 1H-Indene, 3-methoxy-1-methyl- or its isomers in various biological matrices in the future.

Table 2: Detection of Indene Derivatives in Various Biological Sources

Compound NameOrganism/SourceDetection MethodReference
8-Methoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dioneOxandra xylopioides, Polyalthia stenopetalaNot specified in source nih.gov
1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-Vitex agnus-castus leaf extractGC-MS mdpi.com

Proposed Biosynthetic Origins and Precursor Studies for Indene Derivatives

The biosynthetic pathways for many indene derivatives are not fully elucidated but are thought to originate from common primary metabolic routes. For plant-derived indenes, particularly those classified as sesquiterpenoids, the terpenoid biosynthesis pathway is the likely origin. wikipedia.org

This pathway begins with the synthesis of five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. wikipedia.org For sesquiterpenes (C15 compounds), three of these five-carbon units are assembled to form farnesyl diphosphate (FPP). The farnesyl cation, derived from FPP, can then undergo a series of cyclizations and rearrangements to form a diverse array of skeletal structures, including the indene ring system.

The biosynthesis of the indene core itself likely involves the cyclization of an aromatic precursor. For instance, the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine, could provide the necessary benzene (B151609) ring. Subsequent elaboration with units derived from the terpenoid or polyketide pathways could lead to the formation of the fused five-membered ring. The specific methyl and methoxy substitutions on the indene ring are likely introduced by tailoring enzymes, such as methyltransferases and oxidases (e.g., cytochrome P450 monooxygenases), which act on the core indene structure. wikipedia.org The methoxy group, for example, would typically arise from the methylation of a hydroxyl group, a common final step in the biosynthesis of such natural products.

Given that many naturally occurring indenes are sesquiterpenoids, a plausible biosynthetic route for a simple compound like 1H-Indene, 3-methoxy-1-methyl- would involve the cyclization of a farnesyl-derived intermediate, followed by enzymatic oxidation and methylation to install the methoxy group.

Advanced Applications of 1h Indene, 3 Methoxy 1 Methyl in Chemical Synthesis and Materials Science

Role as Strategic Intermediates in the Synthesis of Complex Organic Molecules

The indene (B144670) core is a versatile building block in organic synthesis, serving as a precursor to a variety of complex structures, including pharmaceuticals and natural products. researchgate.net The compound 1H-Indene, 3-methoxy-1-methyl- embodies several features that make it a strategic intermediate. The methoxy (B1213986) group is an electron-donating substituent that can influence the regioselectivity of subsequent reactions on the aromatic ring, while the methyl group at the 1-position introduces a chiral center, opening avenues for asymmetric synthesis.

The synthesis of functionalized indenes can be achieved through various modern catalytic methods. For instance, gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reactions of propargyl vinyl ethers provide a direct route to substituted indenes. unifi.it Another powerful method involves the iron(III) chloride-catalyzed cyclization of dimethyl acetals derived from (E)-2-alkylcinnamaldehydes, which yields 1-methoxy-2-alkyl-1H-indenes. organic-chemistry.org These synthetic strategies highlight the accessibility of the indene scaffold, which can be further functionalized to produce a wide range of derivatives.

Once formed, 1H-Indene, 3-methoxy-1-methyl- can undergo a variety of chemical transformations. The double bond within the five-membered ring is susceptible to cycloaddition reactions, as demonstrated by the [8+2] and [4+2] cycloadditions of related 3aH-indene systems. rsc.org Furthermore, the indene ring system's reactivity allows for transformations such as electrophilic aromatic substitution and hydrogenation. solubilityofthings.com This reactivity makes it a valuable intermediate for constructing more elaborate molecular architectures, including those with potential biological activity, such as retinoic acid receptor α agonists and tubulin polymerization inhibitors. mdpi.comnih.gov

Table 1: Synthetic Routes to Functionalized Indene Derivatives
Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
Tandem Claisen Rearrangement/Hydroarylation[IPrAuCl]/AgBF4Propargyl vinyl ethersSubstituted indenes unifi.it
Intramolecular Acylation/CyclizationFeCl3(E)-2-alkylcinnamaldehyde dimethyl acetals1-Methoxy-2-alkyl-1H-indenes organic-chemistry.org
Suzuki Coupling/Ring-Closing MetathesisPd and Ru catalystsSubstituted phenols and boronic acidsFunctionalized indenes organic-chemistry.org
AlkylationBase (e.g., NaH)Indene and alkyl halides3-Alkyl-1H-indenes evitachem.com

Applications in Ligand Design for Homogeneous and Heterogeneous Catalysis

Indene derivatives are highly significant as ligands in coordination chemistry and catalysis, most notably in the development of metallocene catalysts for olefin polymerization. researchgate.net The deprotonation of an indene derivative generates an indenyl anion, which is isoelectronic with the cyclopentadienyl (B1206354) anion but offers a different steric and electronic profile due to the fused benzene (B151609) ring. This structural distinction allows for fine-tuning of the catalyst's activity, selectivity, and stability.

For 1H-Indene, 3-methoxy-1-methyl-, its utility in ligand design is dictated by its specific substitution pattern:

Indenyl Core: Serves as the primary coordinating moiety to the metal center.

1-Methyl Group: Introduces steric bulk near the metal center. This can be crucial for controlling the stereochemistry of the polymerization, leading to polymers with specific tacticities (e.g., isotactic or syndiotactic).

3-Methoxy Group: As an electron-donating group, it increases the electron density of the indenyl ligand system. This electronic modification can influence the reactivity of the metal center, potentially enhancing catalytic activity.

The design of ligands is central to advancing transition-metal catalysis. d-nb.info While many ligands are based on a few common scaffolds, the introduction of new ligand structures can lead to breakthroughs in catalytic reactions. d-nb.info The unique combination of steric and electronic features in 1H-Indene, 3-methoxy-1-methyl- makes it a promising candidate for the development of novel catalysts with tailored properties for specific applications in asymmetric catalysis and polymerization. acs.org

Table 2: Influence of Substituents on Indenyl Ligand Properties
SubstituentPositionEffect on LigandPotential Impact on Catalysis
Methyl1Increases steric hindranceEnhances stereoselectivity; influences polymer tacticity
Methoxy3Increases electron density (electron-donating)Modulates electronic properties and reactivity of the metal center
PhenylVariesIncreases steric bulk and introduces π-systemCan improve catalyst stability and influence selectivity through π-stacking interactions

Integration into Functional Materials and Organic Electronic Systems

The rigid, planar, and π-conjugated nature of the indene scaffold makes it an attractive component for the design of functional organic materials, particularly for applications in organic electronics. solubilityofthings.com Research has shown that indene derivatives can be incorporated into polymers or used as small molecules in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

The compound 1H-Indene, 3-methoxy-1-methyl- possesses characteristics that are advantageous for materials science applications:

Polymerization: The double bond in the five-membered ring provides a handle for polymerization, enabling the creation of poly(indene)s. The resulting polymers can exhibit interesting electronic and optical properties. Related benzofulvene monomers, which share the indene scaffold, are known to undergo spontaneous polymerization. mdpi.com

Solubility and Processability: The methoxy and methyl substituents can enhance the solubility of the monomer and the resulting polymer in common organic solvents. Good solubility is crucial for solution-based processing techniques used in the fabrication of thin-film electronic devices.

Tuning Electronic Properties: The electron-donating methoxy group can modulate the HOMO/LUMO energy levels of the material, which is essential for optimizing charge injection, transport, and device efficiency. Dihydro-1H-indene derivatives have been successfully employed as hole transport materials (HTMs) in organic electronic devices, demonstrating the viability of this core structure. google.com

The incorporation of such tailored indene derivatives can lead to materials with high charge carrier mobility, good film-forming properties, and enhanced stability, which are all critical parameters for high-performance organic electronic systems. google.com

Table 3: Applications of Indene Derivatives in Functional Materials
Indene Derivative TypeApplication AreaKey PropertyReference
3-Methyl-1H-indeneMaterials Science, Organic ElectronicsElectron-donating properties, reactive indene ring solubilityofthings.com
Dihydro-1H-indene derivativesOrganic Semiconductors (HTM, EBM)Good charge transport mobility, well-ordered thin films google.com
Polybenzofulvenes (from indene precursors)π-Conjugated PolymersSpontaneous polymerization, tunable properties mdpi.com
1,3-Indandione derivativesDyes and PigmentsChromophoric properties smolecule.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.